molecular formula C10H6BrClN2O2 B13502445 1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13502445
M. Wt: 301.52 g/mol
InChI Key: PKJHFFMBMJVDRE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrazole Ring: Cyclization reactions to form the pyrazole ring.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the carboxylic acid group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromo-2-chlorophenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Bromo-2-chlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a triazole ring instead of a pyrazole ring.

    4-Bromo-2-chlorophenylacetic acid: Lacks the pyrazole ring but has similar halogenated phenyl structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6BrClN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

PKJHFFMBMJVDRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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